2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride
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Overview
Description
2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H12N2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane core with an amino group and a carbonitrile group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core is synthesized through a cyclization reaction, often involving a suitable precursor such as a cyclohexane derivative.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, which can be achieved using reagents such as ammonia or amines under appropriate conditions.
Addition of the Carbonitrile Group: The carbonitrile group is added through a cyanation reaction, typically using reagents like cyanogen bromide or sodium cyanide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imines and nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups can participate in various biochemical reactions, leading to the modulation of enzyme activity, receptor binding, and signal transduction pathways. These interactions can result in a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride
- 2-Aminospiro[3.3]heptane-2-methanol;hydrochloride
- 2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride
Uniqueness
2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride is unique due to its spirocyclic structure and the presence of both amino and carbonitrile functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-aminospiro[3.3]heptane-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-6-8(10)4-7(5-8)2-1-3-7;/h1-5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRJWPPLCSPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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